molecular formula C16H20ClN3OS B4050000 4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B4050000
M. Wt: 337.9 g/mol
InChI Key: CKWVLQBEMUOIOL-UHFFFAOYSA-N
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Description

4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H20ClN3OS and its molecular weight is 337.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-chlorophenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 337.1015611 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of derivatives of "4-(2-chlorophenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" involves complex chemical reactions aiming at producing compounds with potential biological activities. For instance, derivatives were synthesized through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, leading to compounds evaluated for their antimicrobial activities. These compounds have shown significant inhibition on bacterial and fungal growth compared to standard drugs, suggesting their potential as antimicrobial agents (Akbari et al., 2008).

Biological Applications

Research into the biological applications of these compounds has shown promising results in terms of antimicrobial and anti-inflammatory activities. For example, certain synthesized derivatives have demonstrated significant anti-inflammatory activity, indicating their potential use in medical treatments (Patil, Mohite, & Magdum, 2015). Additionally, the antimicrobial evaluation of some new pyrimidines and condensed pyrimidines revealed that these compounds possess notable antimicrobial properties, which could make them suitable for use in developing new antimicrobial agents (Abdelghani et al., 2017).

Material Science and Other Applications

Some derivatives have been explored for their spectroscopic, thermal, and dielectric properties, highlighting their potential use in material science. For instance, the study of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystals showed stability up to 150°C, suggesting their potential application in materials that require thermal stability (Vyas et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Properties

IUPAC Name

4-(2-chlorophenyl)-N,N-diethyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-4-20(5-2)15(21)13-10(3)18-16(22)19-14(13)11-8-6-7-9-12(11)17/h6-9,14H,4-5H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVLQBEMUOIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Reactant of Route 4
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4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Reactant of Route 5
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4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Reactant of Route 6
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4-(2-CHLOROPHENYL)-N,N-DIETHYL-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

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